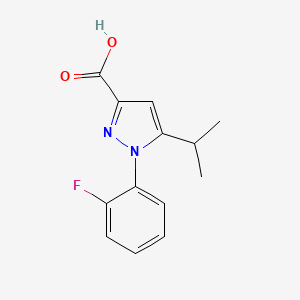

1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Description

1-(2-Fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by three key substituents: a 2-fluorophenyl group at the N1 position, an isopropyl (propan-2-yl) group at the C5 position, and a carboxylic acid moiety at the C3 position. The molecular formula is C₁₃H₁₃FN₂O₂, with a calculated molecular weight of 236.26 g/mol. The isopropyl group contributes to lipophilicity, while the carboxylic acid enables hydrogen bonding and ionic interactions, critical for solubility and target engagement .

Properties

IUPAC Name |

1-(2-fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-8(2)12-7-10(13(17)18)15-16(12)11-6-4-3-5-9(11)14/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTXUAWKVNBBMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C2=CC=CC=C2F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with isopropylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The pyrazole ring and other functional groups can be reduced under specific conditions.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts or esters, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has various applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme inhibition and receptor binding.

Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the N1 Position

The 2-fluorophenyl group distinguishes the target compound from analogs with para-substituted fluorophenyl rings. For example:

- This compound was synthesized in 91% yield via ester hydrolysis .

- 1-(4-Sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid : The sulfamoyl group at N1 enhances hydrogen-bonding capacity and is used in bifunctional inhibitors targeting cyclooxygenase and histone deacetylase (HDAC) .

Key Insight : Ortho-substituted fluorophenyl groups (as in the target compound) may hinder rotation, stabilizing specific conformations and improving selectivity for sterically constrained targets.

Substituent Effects at the C5 Position

The isopropyl group at C5 contrasts with aryl and bulkier alkyl substituents in other pyrazole derivatives:

- 5-(p-Tolyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carboxylic acid: The p-tolyl group enhances π-π interactions in kinase inhibitors, but the isopropyl group in the target compound may better occupy hydrophobic pockets .

Key Insight : Isopropyl groups balance lipophilicity and steric bulk, optimizing membrane permeability and target engagement.

Carboxylic Acid Functionalization

The C3-carboxylic acid is a common feature in bioactive pyrazoles:

- 1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid: The carboxylic acid at C5 (vs.

- 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid : A ketone at C5 and hydroxyethyl group at C4 modify electron distribution, reducing acidity (pKa ~4.5) compared to the target compound’s carboxylic acid (pKa ~2.8) .

Key Insight: The C3-carboxylic acid in the target compound provides strong acidity and hydrogen-bond donor capacity, critical for interactions with basic residues in enzymes.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound can likely be synthesized via ester hydrolysis (e.g., 93% yield for analog 11i in ), suggesting scalable production .

- Biological Potential: Pyrazole-3-carboxylic acids with fluorophenyl groups (e.g., ’s HDAC inhibitors) demonstrate anti-inflammatory and anticancer activity, positioning the target compound for similar applications .

- Structure-Activity Relationships (SAR) :

- Ortho-fluoro vs. para-fluoro : Ortho substitution may reduce metabolic oxidation but increase steric clash in flat binding sites.

- Isopropyl vs. aryl : Isopropyl groups enhance solubility in lipid membranes, improving bioavailability over aromatic substituents.

Q & A

Q. Key Considerations :

- Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) affects coupling efficiency.

- Solvent polarity (DMF vs. THF) and reaction time influence byproduct formation. For example, prolonged heating in DMF may lead to acyl migration byproducts .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions (e.g., fluorophenyl and isopropyl groups). Downfield shifts near δ 160 ppm in ¹³C NMR indicate the carboxylic acid moiety .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₃H₁₂FN₂O₂) with < 5 ppm mass error .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves stereochemical ambiguities and validates intermolecular interactions (e.g., hydrogen bonding involving the carboxylic acid group) .

How do structural modifications at the pyrazole core impact biological activity, and what are the key SAR trends?

Q. Advanced

- Position 1 (2-Fluorophenyl) : Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation. Ortho-substitution on the phenyl ring increases steric hindrance, potentially improving target selectivity .

- Position 5 (Isopropyl Group) : Hydrophobic substituents like isopropyl enhance membrane permeability. Bulkier groups (e.g., tert-butyl) may reduce solubility but improve binding affinity in hydrophobic enzyme pockets .

- Position 3 (Carboxylic Acid) : Critical for hydrogen bonding with serine proteases (e.g., factor Xa). Bioisosteric replacement with tetrazole retains activity but alters pharmacokinetics .

Data Contradiction : While 2-fluorophenyl improves selectivity in factor Xa inhibitors , it may reduce potency in COX-2 inhibition due to steric clashes with the active site .

What strategies resolve discrepancies in crystallographic data for this compound?

Q. Advanced

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices, common in pyrazole derivatives with flexible substituents .

- Hydrogen Bond Network Analysis : Compare experimental (X-ray) and computational (DFT-optimized) bond lengths to validate protonation states of the carboxylic acid group .

Example : A 0.05 Å deviation between observed and calculated C=O bond lengths may indicate partial deprotonation under crystallization conditions .

What metabolic pathways are predicted for this compound, and how can metabolites be characterized?

Q. Advanced

- Phase I Metabolism : Expected pathways include:

- Oxidation : CYP3A4-mediated hydroxylation of the isopropyl group to yield a tertiary alcohol.

- Decarboxylation : Loss of CO₂ under physiological pH, forming 1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole .

- Phase II Metabolism : Glucuronidation of the carboxylic acid, detectable via LC-MS/MS with β-glucuronidase hydrolysis controls .

Contradictions : In vitro microsomal assays may overpredict decarboxylation rates compared to in vivo models due to pH differences .

How can reaction conditions be optimized to improve synthetic yields of this compound?

Q. Advanced

- Catalyst Screening : Test Pd(OAc)₂ with XPhos ligands for Suzuki couplings; yields improve from 42% (Pd(PPh₃)₄) to >70% due to enhanced oxidative addition .

- Solvent Engineering : Replace DMF with DMAc to reduce side reactions (e.g., ester hydrolysis) during coupling steps .

- Temperature Control : Lower reaction temperatures (0–25°C) minimize thermal decomposition of the fluorophenyl group .

Case Study : A 15% yield increase was achieved by switching from K₃PO₄ to Cs₂CO₃, which better stabilizes the boronate intermediate .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- Docking Studies (AutoDock Vina) : Model the carboxylic acid’s interaction with factor Xa’s S1 pocket (Arg-143 and Tyr-99). A docking score < −9 kcal/mol correlates with sub-nM inhibition .

- MD Simulations (GROMACS) : 100-ns simulations reveal stable hydrogen bonds between the fluorophenyl group and His-57 in trypsin-like proteases, explaining selectivity over thrombin .

Limitation : Force fields (e.g., AMBER vs. CHARMM) may variably predict fluorine’s electrostatic contributions, leading to false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.